molecular formula C22H27N3O3 B5586570 8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5586570
M. Wt: 381.5 g/mol
InChI Key: FMGWQALPVWCKSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of diazaspiro[5.5]undecane derivatives involves intricate organic synthesis techniques, including reactions such as Michael addition and intramolecular cyclization. For example, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition has been developed, providing a method to construct these complex molecules with high efficiency and yields (Islam et al., 2017). Similarly, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates demonstrates another approach to assembling the diazaspiro[5.5]undecane scaffold (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which incorporates two nitrogen atoms within the framework. The crystal structure and molecular geometry of these compounds have been elucidated through techniques like X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5] undecane has been determined, shedding light on the spatial arrangement of atoms within these molecules (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflecting their reactive nature and potential as intermediates in synthetic chemistry. The functional groups attached to the diazaspiro[5.5]undecane core can participate in different chemical transformations, leading to a wide array of structurally diverse compounds. For example, the synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot MCRs highlights the versatility of these compounds in organic synthesis (Li et al., 2014).

properties

IUPAC Name

8-(2,5-dimethylfuran-3-carbonyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-12-19(17(2)28-16)21(27)24-11-3-7-22(14-24)8-4-20(26)25(15-22)13-18-5-9-23-10-6-18/h5-6,9-10,12H,3-4,7-8,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWQALPVWCKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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